N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide
Description
N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule characterized by an indole core substituted at the 4-position with a carboxamide group, which is further linked to a 2-(pyridin-2-yl)ethyl moiety. The indole scaffold is a bicyclic aromatic system known for its pharmacological versatility, often interacting with biological targets such as enzymes and receptors due to its planar structure and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(19-10-7-12-4-1-2-9-17-12)14-5-3-6-15-13(14)8-11-18-15/h1-6,8-9,11,18H,7,10H2,(H,19,20) |
InChI Key |
XHZWXFDMDPRIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 1H-indole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to the active sites of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The most structurally analogous compound to N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3 in ). Key distinctions include:
- Core Heterocycle: The indole system (bicyclic, nitrogen-containing) versus the monocyclic nitrofuran.
- Substituent Position : The carboxamide is at the 4-position on the indole versus the 2-position on the furan in Compound 3. This positional difference could influence molecular geometry and binding pocket compatibility.
Data Table: Comparative Analysis
Biological Activity
N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C16H15N3O, with a molecular weight of 265.31 g/mol. The compound features both indole and pyridine moieties, which contribute to its biological activity. The presence of the carboxamide functional group enhances its interaction with various biological targets.
Research has indicated that this compound acts as a ligand in biochemical assays, potentially influencing several pathways:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Properties : It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent.
- Antimicrobial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.1 |
These results indicate that the compound has potent antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. The following table summarizes the findings from one such study:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The compound's mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
- Case Study on Antitubercular Activity :
- Case Study on Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
